molecular formula C15H18ClN3O4 B2552727 Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate CAS No. 1007932-18-4

Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate

Cat. No.: B2552727
CAS No.: 1007932-18-4
M. Wt: 339.78
InChI Key: LEZJSKHNDLOWIB-UHFFFAOYSA-N
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Description

Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate is a synthetic organic compound with a complex structure It contains a piperazine ring substituted with a 4-chloroanilino group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with ethyl chloroformate to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloroanilino group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents like ethanol, methanol, or dichloromethane. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the compound .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate include:

  • Ethyl 5-[(3-chloroanilino)carbonyl]-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate
  • Ethyl 2-(2-furoylamino)-4-methyl-5-{[3-(trifluoromethyl)anilino]carbonyl}-3-thiophenecarboxylate .

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

ethyl 2-[1-[(4-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O4/c1-2-23-13(20)9-12-14(21)17-7-8-19(12)15(22)18-11-5-3-10(16)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZJSKHNDLOWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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